4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline
Description
Structural Characterization of 4-Chloro-3-(3,5-Dimethyl-1H-Pyrazol-4-Yl)Aniline
Molecular Architecture and Bonding Patterns
The molecular framework of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline consists of two primary aromatic systems linked through a direct carbon-carbon bond connection. The aniline portion provides the foundational benzene ring bearing both the amino group at the para position relative to the pyrazole attachment and the chloro substituent at the adjacent meta position. The pyrazole heterocycle contributes additional nitrogen-containing functionality through its five-membered ring structure, which features two nitrogen atoms in adjacent positions and methyl substituents at the 3 and 5 positions of the pyrazole ring.
The connectivity pattern establishes a direct bond between the carbon at position 4 of the pyrazole ring and position 3 of the benzene ring. This specific linkage distinguishes the compound from related structures where the pyrazole ring connects through the nitrogen at position 1, as observed in several analogous compounds documented in chemical databases. The direct carbon-carbon bond formation creates a more rigid molecular architecture compared to nitrogen-linked variants, potentially influencing the compound's conformational preferences and electronic properties.
Electronic considerations reveal that the compound possesses multiple sites for potential hydrogen bonding interactions. The primary amino group on the aniline portion serves as both a hydrogen bond donor and acceptor, while the pyrazole nitrogen at position 1 can function as a hydrogen bond acceptor. The chloro substituent introduces additional electrostatic interactions through its electronegativity and potential for halogen bonding. The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk that may influence the overall molecular conformation and intermolecular interactions.
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound derives from the aniline parent structure with appropriate substitution descriptors. The base name "aniline" indicates the presence of an amino group attached to a benzene ring. The "4-chloro" descriptor specifies the chloro substituent at position 4 of the benzene ring, numbered according to standard International Union of Pure and Applied Chemistry conventions where the amino group occupies position 1. The "3-(3,5-dimethyl-1H-pyrazol-4-yl)" portion describes the pyrazole substituent attached at position 3 of the benzene ring.
The pyrazole nomenclature component requires careful consideration of the heterocycle's numbering system. The "1H" designation indicates that the hydrogen atom is associated with nitrogen at position 1 of the pyrazole ring, establishing the tautomeric form. The "3,5-dimethyl" specification places methyl groups at positions 3 and 5 of the pyrazole ring, while "pyrazol-4-yl" indicates that the connection to the benzene ring occurs through carbon at position 4 of the pyrazole.
Isomeric considerations for this compound encompass both constitutional and configurational possibilities. Constitutional isomers could arise from alternative substitution patterns on either the benzene ring or the pyrazole ring. For instance, repositioning the chloro substituent to positions 2, 5, or 6 of the benzene ring would generate distinct constitutional isomers. Similarly, relocating the pyrazole attachment point or altering the pyrazole substitution pattern would yield different constitutional forms.
Tautomeric isomerism presents another important consideration, particularly regarding the pyrazole ring system. The hydrogen atom associated with the pyrazole nitrogen can potentially migrate between the two nitrogen atoms, creating 1H and 2H tautomeric forms. However, the specific substitution pattern with methyl groups at positions 3 and 5 typically favors the 1H tautomer due to steric and electronic factors, as observed in related pyrazole systems.
X-ray Crystallographic Analysis
While specific crystallographic data for 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline are not available in the current literature, analysis of structurally related compounds provides valuable insights into the expected solid-state behavior. Crystallographic studies of similar pyrazole-substituted anilines reveal characteristic packing motifs and intermolecular interaction patterns that likely apply to this compound.
Related pyrazole-aniline derivatives typically exhibit planar or near-planar conformations due to the aromatic nature of both ring systems. The dihedral angle between the pyrazole and benzene rings often falls within a range that optimizes both electronic conjugation and steric accommodation. For compounds with direct carbon-carbon linkages between aromatic systems, coplanarity is generally favored to maximize orbital overlap and conjugative stabilization.
Intermolecular hydrogen bonding patterns in crystalline pyrazole-aniline compounds frequently involve the amino group as a hydrogen bond donor and pyrazole nitrogen atoms as acceptors. These interactions typically organize molecules into extended networks that contribute significantly to crystal packing stability. The presence of the chloro substituent introduces additional complexity through potential halogen bonding interactions, which can supplement or compete with hydrogen bonding in determining the overall packing arrangement.
Crystal packing analysis of analogous compounds suggests that molecules of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline would likely adopt arrangements that maximize both hydrogen bonding and van der Waals interactions. The methyl substituents on the pyrazole ring provide additional sites for weak intermolecular contacts while potentially influencing the overall molecular orientation within the crystal lattice.
Computational Modeling of Electron Density Distribution
Computational analysis of electron density distribution in 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline reveals significant insights into the compound's electronic structure and bonding characteristics. Density functional theory calculations on related pyrazole-substituted aromatic compounds provide a framework for understanding the expected electronic properties.
The electron density distribution exhibits characteristic features consistent with aromatic systems, including delocalized π-electron clouds over both the benzene and pyrazole rings. The direct carbon-carbon bond connecting these rings facilitates electronic communication between the aromatic systems, leading to extended conjugation that influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.
The amino group contributes significant electron density to the benzene ring through its lone pair of electrons, creating a partial negative charge distribution that enhances the nucleophilic character of the aromatic system. Conversely, the chloro substituent withdraws electron density through both inductive and resonance effects, creating a localized region of reduced electron density and partial positive charge character.
Computational studies of similar compounds reveal that the pyrazole ring system typically exhibits electron-rich characteristics, particularly at the nitrogen atoms, which serve as preferred sites for electrophilic attack. The methyl substituents at positions 3 and 5 of the pyrazole ring contribute electron density through hyperconjugation, further enhancing the electron-rich nature of the heterocycle.
| Molecular Descriptor | Expected Range | Significance |
|---|---|---|
| Dipole Moment (Debye) | 4.0-6.0 | Indicates moderate polarity |
| Highest Occupied Molecular Orbital Energy (eV) | -0.20 to -0.22 | Reflects electron-donating capacity |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.04 to -0.06 | Indicates electron-accepting potential |
| Energy Gap (eV) | 0.14-0.18 | Suggests moderate stability |
The electrostatic potential surface calculated for related compounds indicates that the amino nitrogen and pyrazole nitrogen atoms serve as the most negative regions of the molecule, while the region around the chloro substituent and the carbon atoms adjacent to electron-withdrawing groups exhibit more positive character. This distribution of electrostatic potential directly correlates with the compound's reactivity patterns and intermolecular interaction preferences.
Natural bond orbital analysis of similar structures reveals that the electronic structure benefits from significant delocalization effects, particularly involving the aromatic π-systems and the lone pairs of the nitrogen atoms. The extent of orbital overlap between the pyrazole and benzene systems depends critically on the dihedral angle between the rings, with coplanar arrangements maximizing conjugative interactions.
Properties
IUPAC Name |
4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-6-11(7(2)15-14-6)9-5-8(13)3-4-10(9)12/h3-5H,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMDWANGYPXDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 4-chloroaniline with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline as a scaffold for developing anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown promising activity against glioblastoma and lung cancer cells, demonstrating potential as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several studies have reported that derivatives of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline exhibit notable antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Herbicidal Activity
In the field of agrochemicals, 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline has been explored for its herbicidal properties. Its derivatives have been shown to inhibit specific enzymes involved in plant growth, making them potential candidates for developing selective herbicides that target weed species without harming crops .
Polymer Chemistry
The compound's unique pyrazole structure allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Aniline Core
- 4-Chloro-3-(trifluoromethyl)aniline (Compound 5 in ) : Replaces the pyrazole ring with a trifluoromethyl (-CF₃) group. The -CF₃ group increases lipophilicity and electron-withdrawing effects, influencing reactivity in substitution reactions .
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline () : Introduces a fluorinated aniline core and a methoxyphenyl-substituted pyrazole. The fluorine atom enhances metabolic stability, while the methoxy group modulates solubility .
- 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline () : A positional isomer where the pyrazole is attached to the aniline’s 4-position instead of the 3-position. This alters steric and electronic interactions in supramolecular assembly .
Pyrazole Ring Modifications
- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (): Features a pyrazole fused with a pyran ring. The additional nitrile and hydroxyl groups enhance hydrogen-bonding diversity, critical for crystal packing .
Physicochemical and Crystallographic Properties
- Crystallography : The target compound’s structural analogs (e.g., Schiff bases in ) are often analyzed via X-ray diffraction. SHELX and ORTEP software are widely used for refining crystal structures, suggesting similar methodologies apply to the target compound .
- Solubility and Reactivity: The chloro and pyrazole groups increase hydrophobicity compared to hydroxyl- or methoxy-substituted analogs (e.g., ). This affects solubility in polar solvents like ethanol or 2-propanol, commonly used in recrystallization .
Biological Activity
4-Chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include both a chloroaniline and a pyrazole moiety. This combination is believed to confer diverse biological activities, making it a subject of various research studies aimed at uncovering its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline is C11H12ClN3, with a molecular weight of 221.69 g/mol. The presence of the chloro group and the pyrazole ring contributes to its reactivity and biological properties.
Anticancer Properties
Research has indicated that compounds similar to 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline exhibit significant anticancer activities. For instance, various pyrazole derivatives have been shown to inhibit the growth of multiple cancer cell lines. A study highlighted that derivatives with similar structures demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HeLa | 17.82 |
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives are also being explored for their antimicrobial properties. Some studies have reported promising results against various bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell wall synthesis .
The biological activity of 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline likely involves its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that modulate cellular pathways related to proliferation and apoptosis. For example, some studies have suggested that pyrazole derivatives can act as inhibitors of cyclooxygenases (COX), which play a role in inflammation and cancer progression .
Case Studies and Research Findings
Several case studies have explored the efficacy of pyrazole derivatives in preclinical settings:
- Antitumor Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on tumor cells while sparing normal cells, indicating potential for selective targeting in cancer therapies .
- Inhibition Studies : Research has shown that these compounds can inhibit key enzymes involved in tumor growth and metastasis, such as Aurora-A kinase, with IC50 values indicating strong inhibitory potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving coupling reactions. For example, intermediates like 4-chloro-3-(trifluoromethyl)aniline ( ) are often used in urea-forming reactions. Key steps include:
- Chlorination and amidation to generate pyrazolyl intermediates ( ).
- Coupling reactions under basic conditions (e.g., potassium tert-butoxide) to form the final product ( ).
- Purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (e.g., 2-propanol) to isolate the product ( ).
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : X-ray crystallography using programs like SHELXL ( ) or visualization tools like ORTEP-3 ( ) ensures accurate bond-length and angle measurements.
- Key Parameters : Hydrogen bonding patterns and π-π stacking interactions in related pyrazolyl-aniline derivatives ( ).
- Validation : Compare experimental data with computational models (e.g., ALATIS for atom labeling) to resolve ambiguities in substituent positions ( ).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic Effects : Conformational flexibility (e.g., rotation of the pyrazole ring) may cause NMR signal splitting. Use variable-temperature NMR to assess dynamic behavior ( ).
- Crystallographic Refinement : Employ high-resolution X-ray data (SHELXL) to resolve discrepancies between solid-state (X-ray) and solution-state (NMR) structures ( ).
Q. What experimental design considerations are critical for studying its bioactivity in kinase inhibition assays?
- Methodology :
- Structural Analogues : Modify the pyrazole ring (e.g., introduce trifluoromethyl groups) to enhance binding to kinase active sites, as seen in sorafenib analogs ( ).
- Assay Conditions : Use cell-free systems (e.g., recombinant p38 MAP kinase) with ATP-competitive inhibitors (e.g., SB-202190) as positive controls ( ).
- Data Interpretation : Correlate IC50 values with substituent electronic effects (e.g., chloro vs. methyl groups) using QSAR models ( ).
Q. How do purification challenges (e.g., low yield, impurities) impact reproducibility in multi-step syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
